2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methoxy-3-nitrobenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring and other functional groups also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
2-Butyl-5-[(4-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione: Similar structure but lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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